Epicaptopril
Overview
Description
Epicaptopril is a small molecule that is currently classified as experimental . It is related to Captopril, which is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and some types of congestive heart failure . Epicaptopril works by blocking a substance in the body that causes blood vessels to tighten. As a result, the blood vessels relax, lowering blood pressure and increasing the supply of blood and oxygen to the heart .
Synthesis Analysis
A series of Captopril derivatives, including Epicaptopril, were synthesized . The process involved converting various amino acids into corresponding amino acid methyl ester hydrochlorides . The resulting products were characterized by IR and UV–visible spectroscopy and MS, confirming successful synthesis .
Molecular Structure Analysis
Epicaptopril has a molecular formula of C9H15NO3S . Its average mass is 217.285 Da and its monoisotopic mass is 217.077271 Da .
Physical And Chemical Properties Analysis
Epicaptopril has a molecular formula of C9H15NO3S, an average mass of 217.285 Da, and a monoisotopic mass of 217.077271 Da .
Scientific Research Applications
Free Radical Scavenging Properties :
- Epicaptopril has been identified as a potent scavenger of free radicals (FR), particularly effective at quenching general radicals rather than superoxide radicals. This property suggests potential usefulness in mitigating ischemia/reperfusion injury (Chopra et al., 1990).
- Another study confirmed the antioxidant effects of epicaptopril, noting its sulfhydryl-dependent FR and oxidant scavenging capabilities. It also inhibited lipid peroxidation, both sulfhydryl- and nonsulfhydryl-containing ACE inhibitors contributed to this effect (Chopra et al., 1992).
Cardioprotective Effects in Magnesium Deficiency :
- In studies involving magnesium-deficient animals, epicaptopril demonstrated significant cardioprotective effects. It was found to mitigate the number and size of lesions in the heart, suggesting its role in counteracting oxidative tissue destruction due to chronic hypomagnesemia (Weglicki et al., 1992).
Interaction with Transition Metal Ions and Hydroxyl Radicals :
- Epicaptopril has been studied for its reactions with transition metal ions and hydroxyl radicals. It was found that both epicaptopril and captopril can scavenge .OH radicals and form thiyl radicals in these reactions. This activity may contribute to the protective effect of captopril against ischemia/reperfusion-induced arrhythmias (Mišík et al., 1993).
Nöotropic Potential :
- A study compared the effects of epicaptopril and other ACE inhibitors on potential nöotropic activity in mice. It was found that epicaptopril did not protect against KCN-induced hypoxic seizures, but it had effects in other behavioral tests, suggesting a potential area of nöotropic research (Manning-SayI & Leonard, 1989).
Analytical Studies :
- Analytical studies have been conducted to distinguish epicaptopril from its isomers and contaminants using NMR and MS techniques. These studies are crucial for ensuring the purity and efficacy of the drug in clinical applications (Casy & Dewar, 1994).
properties
IUPAC Name |
(2S)-1-[(2R)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKRSMQSSFJEIM-BQBZGAKWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)C(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60212642 | |
Record name | Epicaptopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epicaptopril | |
CAS RN |
63250-36-2 | |
Record name | 1-[(2R)-3-Mercapto-2-methyl-1-oxopropyl]-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63250-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Epicaptopril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063250362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Epicaptopril | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02032 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Epicaptopril | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60212642 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | EPICAPTOPRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPW0ENH1HA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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